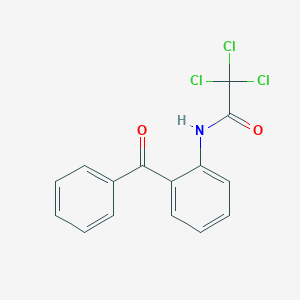

Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro-

Description

Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro-, is a substituted acetamide characterized by a trichloromethyl (-CCl₃) group in the side chain and an ortho-benzoyl substituent (-C₆H₅CO) on the phenyl ring. This structural configuration imparts unique steric and electronic properties. Key findings include:

- Steric Hindrance: The ortho-benzoyl group creates significant steric bulk, preventing the formation of two-center intramolecular hydrogen bonds (H-bonds) in both solid-state and DMSO-d₆ solutions .

- Crystallographic Behavior: The compound’s crystal packing is influenced by weak intermolecular interactions such as C–H···O and π-stacking due to the absence of strong H-bonding networks .

- Synthesis: Likely synthesized via condensation of 2-benzoylaniline with trichloroacetic acid derivatives, similar to methods used for other N-(aryl)-trichloroacetamides .

Properties

IUPAC Name |

N-(2-benzoylphenyl)-2,2,2-trichloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl3NO2/c16-15(17,18)14(21)19-12-9-5-4-8-11(12)13(20)10-6-2-1-3-7-10/h1-9H,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIIQXSOGQOERHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405660 | |

| Record name | Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35382-88-8 | |

| Record name | Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro- typically involves the reaction of 2-benzoylphenylamine with trichloroacetyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow chemistry techniques. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the trichloroacetamide group to simpler amides or amines.

Substitution: The chlorine atoms in the trichloroacetamide group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alcohols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or simpler amides. Substitution reactions can result in the formation of various substituted acetamides.

Scientific Research Applications

Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro- involves its interaction with specific molecular targets. The benzoyl group can participate in hydrogen bonding and π-π interactions, while the trichloroacetamide moiety can undergo nucleophilic attack. These interactions can affect the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Parameters and Bond Lengths

Substituents on the phenyl ring and side chain significantly alter bond lengths and angles:

- Trend: Electron-withdrawing groups (e.g., -NO₂, -Cl) increase C(S)–C(O) bond length due to reduced electron density at the carbonyl . The bulky o-benzoyl group in the target compound further elongates this bond by restricting conjugation .

Hydrogen Bonding and Solvent Effects

The ortho-benzoyl group uniquely disrupts intramolecular H-bonding:

- Target Compound: No two-center H-bonds observed. Steric effects force the NH and carbonyl groups out of alignment .

- Oxalamide Derivatives (e.g., N1,N2-bis(2-benzoylphenyl)oxalamide): Form three-center H-bonds (ΔH° = 28.3 kJ·mol⁻¹; ΔS° = 69.1 J·mol⁻¹·K⁻¹) due to cooperative stabilization .

- N-(3-Substituted Phenyl) Analogs (e.g., 3MPTCA, 3CPTCA): Meta-substituents allow planar amide geometry, enabling H-bonding in crystals .

Crystallographic Data

Crystal systems and lattice constants vary with substituents:

Spectroscopic and NQR Data

- 35Cl NQR Frequencies : Trichloroacetamides exhibit multiple frequencies due to crystallographic inequivalence. For example:

- NMR Solvent Effects : In DMSO, the NH proton of the target compound shows minimal Δδ(ΝΗ)/ΔT, confirming weak H-bonding .

Biological Activity

Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro- is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in pharmaceuticals. This article explores the biological activity of this compound, detailing its mechanisms of action, related studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro- features a trichloroacetamide moiety attached to a benzoylphenyl group. The presence of chlorine atoms enhances its reactivity, making it suitable for various chemical transformations. The compound can undergo oxidation, reduction, and substitution reactions, which are critical for its biological activity and therapeutic applications.

The biological activity of Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro- is primarily attributed to its ability to interact with specific molecular targets through:

- Hydrogen Bonding : The benzoyl group can form hydrogen bonds with biological macromolecules.

- Nucleophilic Attack : The trichloroacetamide moiety can participate in nucleophilic substitution reactions.

These interactions influence the compound's reactivity and its potential as a therapeutic agent.

Biological Activities

Research has indicated that Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro- exhibits several biological activities:

- Antiviral Properties : Studies have shown that derivatives of this compound may possess antiviral effects, making it a candidate for further investigation in antiviral drug development.

- Anticancer Activity : The compound's structure suggests potential anticancer properties. Research is ongoing to evaluate its efficacy against various cancer cell lines .

- Anthelmintic Activity : Related compounds have been tested for their ability to paralyze helminthes such as Pheretima posthuma, indicating potential use in treating parasitic infections .

Table 1: Summary of Biological Activities

Notable Research Studies

- Synthesis and Evaluation : A study synthesized various acetamide derivatives and evaluated their biological activities. Among these, certain compounds demonstrated significant anthelmintic activity, suggesting a broader application for acetamide derivatives in parasitic treatment .

- Pharmacological Studies : Research focusing on urease inhibition revealed that acetamide-containing compounds showed promising results in inhibiting urease activity. This indicates potential applications in treating conditions like urinary tract infections where urease plays a role .

Comparative Analysis with Similar Compounds

Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro- can be compared with several structurally related compounds:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| N-(2-benzoylphenyl)acetamide | Lacks trichloro group; different reactivity | Lower anticancer activity |

| N-(4-nitrophenyl)acetamide | Contains nitro group; affects hydrogen bonding | Enhanced antibacterial effects |

| N1,N2-bis(2-benzoylphenyl)oxalamide | Two benzoyl groups; unique cooperative hydrogen bonding | Variable anticancer effects |

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2-benzoylphenyl)-2,2,2-trichloroacetamide, and how is purity validated?

- Methodology : Synthesis typically involves reacting 2-benzoylaniline with trichloroacetic acid in the presence of phosphoryl chloride (POCl₃) under reflux conditions. Purification via recrystallization from ethanol or acetonitrile is critical to isolate the product . Purity is validated using high-performance liquid chromatography (HPLC) and melting point analysis. Spectroscopic techniques such as ¹H/¹³C NMR and FT-IR confirm structural integrity by identifying key functional groups (e.g., amide C=O stretch at ~1680 cm⁻¹ and trichloromethyl Cl-C-Cl vibrations) .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodology :

- FT-IR : Identifies functional groups (e.g., amide I/II bands) and compares experimental spectra with theoretical calculations (e.g., DFT) to validate molecular geometry .

- X-ray crystallography : Single-crystal X-ray diffraction (SC-XRD) using a Stoe Stadivari diffractometer with Mo-Kα radiation (λ = 0.71073 Å) resolves bond lengths, angles, and crystal packing. Data refinement employs SHELXL-2018/3 for full-matrix least-squares optimization .

- NMR : ¹H and ¹³C spectra (recorded in DMSO-d₆) confirm substituent positions and electronic environments .

Advanced Research Questions

Q. How do meta-substituents on the phenyl ring influence the solid-state geometry and intermolecular interactions of N-aryl-2,2,2-trichloroacetamides?

- Analysis : Meta-substituents (e.g., Cl, CH₃) significantly alter crystal packing via steric and electronic effects. For example:

- Electron-withdrawing groups (Cl) reduce conjugation between the amide nitrogen and carbonyl, increasing C=O bond lengths (~1.23 Å vs. 1.21 Å in unsubstituted analogs) .

- Methyl groups introduce disorder in asymmetric units, observed in compounds like N-(3,5-dimethylphenyl)-2,2,2-trichloroacetamide (triclinic P̄1 space group), requiring TLS parameter refinement in SHELXL .

- Hydrogen bonding (N-H···O=C) and halogen interactions (Cl···Cl) dominate packing motifs, as seen in orthorhombic Pbca structures .

Q. How can researchers resolve contradictions between experimental and computational spectroscopic data?

- Methodology : Cross-validation using complementary techniques:

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., % contribution of H···Cl contacts) and compares experimental XRD data with theoretical models .

- 35Cl NQR spectroscopy : Detects inequivalent chlorine environments in the trichloromethyl group, resolving discrepancies in crystallographic disorder or dynamic effects .

- DFT calculations : Gaussian09 with B3LYP/6-311++G(d,p) basis set predicts vibrational modes and electronic properties, aligning with experimental FT-IR/NMR .

Q. What strategies optimize crystallographic refinement for disordered structures in trichloroacetamides?

- Best Practices :

- SHELXL constraints : Use PART, EADP, and SIMU instructions to model disorder (e.g., split positions for methyl groups in N-(2,4,6-trimethylphenyl)-2,2,2-trimethylacetamide) .

- ORTEP-3 visualization : Graphical interfaces aid in identifying thermal ellipsoid anisotropy and refining hydrogen-bonding networks .

- High-resolution data : Collect at low temperature (100 K) to reduce thermal motion artifacts, critical for compounds with flexible benzoyl groups .

Q. How do electron-withdrawing groups (e.g., Cl) modulate the reactivity and conjugation of the amide moiety?

- Mechanistic Insights :

- Conjugation disruption : Trichloromethyl groups reduce resonance between the amide nitrogen and carbonyl, increasing rotational freedom (evidenced by larger τ₃ torsion angles in XRD) .

- Reactivity trends : Strong electron withdrawal enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic substitution in synthetic derivatization (e.g., hydrolysis to carboxylic acids under basic conditions) .

- Steric effects : Bulky substituents (e.g., benzoyl) restrict molecular rotation, stabilizing specific conformers observed in monoclinic P2₁/c structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.